

Introduction: A Focused Approach to Topical Corticosteroid Therapy

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Compound of Interest

Compound Name: *Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate*

Cat. No.: *B105131*

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Flumethasone Pivalate (CAS No. 2002-29-1) is a moderately potent difluorinated corticosteroid ester engineered for targeted, localized anti-inflammatory, antipruritic, and vasoconstrictive action.^{[1][2][3]} As a pivalate salt, its therapeutic activity is concentrated at the site of application, a critical feature for minimizing systemic absorption and associated adverse effects.^{[1][3]} This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the core physicochemical properties, mechanism of action, synthesis, analytical methodologies, and formulation considerations for this widely utilized active pharmaceutical ingredient (API).

It is important to note that the CAS number 4815-30-9, as provided in the initial query, does not correspond to Flumethasone Pivalate. The correct and universally recognized CAS number for Flumethasone Pivalate is 2002-29-1.^{[4][5]} The parent compound, Flumethasone, has the CAS number 2135-17-3.^[3]

Physicochemical Properties: A Foundation for Formulation

The physical and chemical characteristics of Flumethasone Pivalate are fundamental to its formulation into effective and stable topical delivery systems. A summary of these key properties is presented below.

Property	Value	Source(s)
CAS Number	2002-29-1	[4][5]
Molecular Formula	C ₂₇ H ₃₆ F ₂ O ₆	[4]
Molecular Weight	494.6 g/mol	[4]
IUPAC Name	[2- [(6S,8S,9R,10S,11S,13S,14S, 16R,17R)-6,9-difluoro-11,17- dihydroxy-10,13,16-trimethyl-3- oxo-6,7,8,11,12,14,15,16- octahydrocyclopenta[a]phenan thren-17-yl]-2-oxoethyl] 2,2- dimethylpropanoate	[4]
Appearance	Virtually white, odorless, fine crystalline powder	[6][7]
Melting Point	>263°C (decomposes)	[8]
Solubility	- Very slightly soluble in chloroform and methylene chloride- Slightly soluble in methanol and ethanol- Practically insoluble in water	[6][7]
LogP	3.9	[4]

Mechanism of Action: Glucocorticoid Receptor-Mediated Gene Regulation

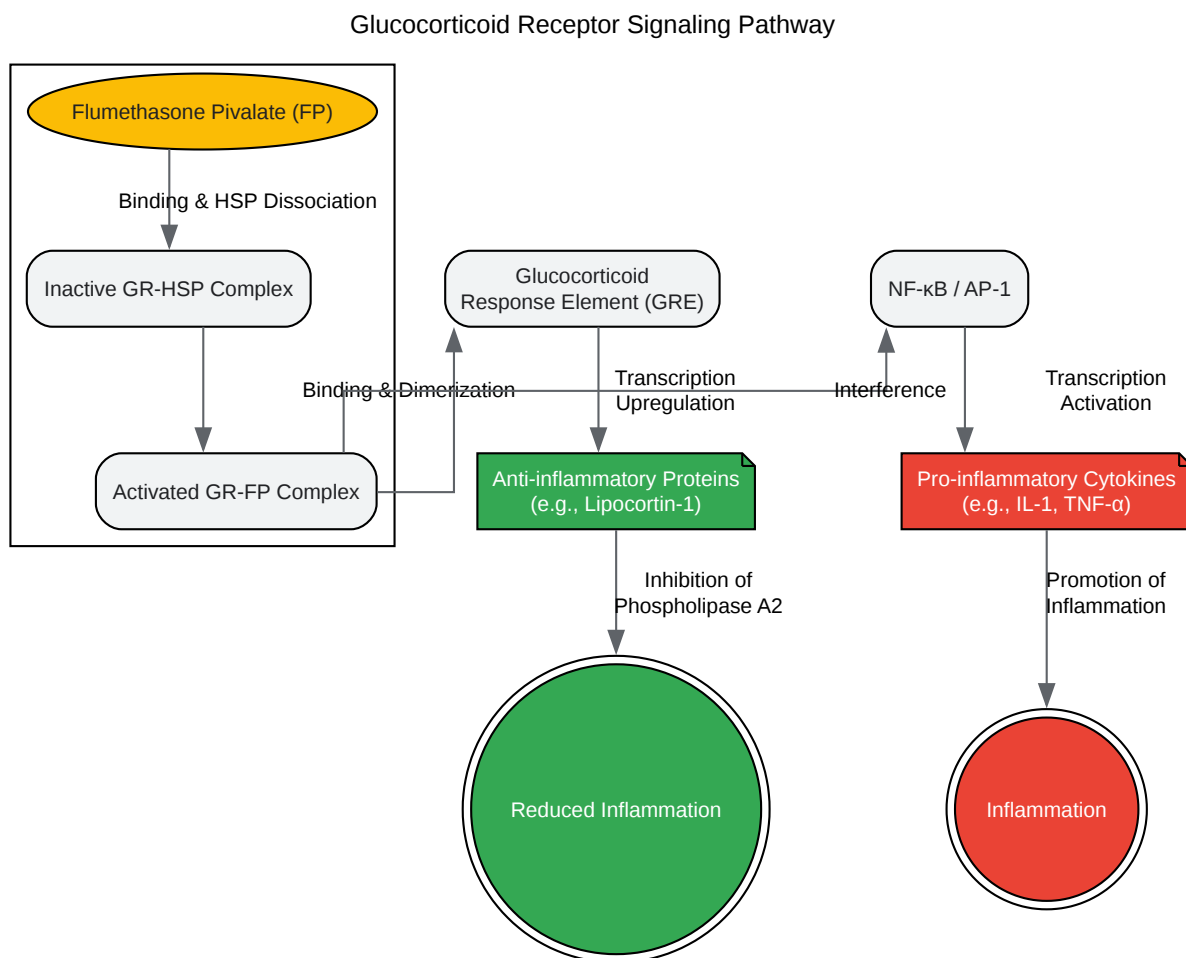
Flumethasone Pivalate exerts its therapeutic effects through its activity as a glucocorticoid receptor (GR) agonist.[9][10] The mechanism is a complex, multi-step process that ultimately results in the modulation of gene expression, leading to potent anti-inflammatory and immunosuppressive effects.

- **Cellular Entry and Receptor Binding:** As a lipophilic steroid, Flumethasone Pivalate readily diffuses across the cell membrane of target cells (e.g., keratinocytes, fibroblasts, endothelial

cells, and immune cells). In the cytoplasm, it binds to the GR, which is part of a large multiprotein complex that includes heat shock proteins (HSPs).

- **Conformational Change and Nuclear Translocation:** Ligand binding induces a conformational change in the GR, causing the dissociation of the associated proteins. This activated GR-ligand complex then translocates into the nucleus.
- **Gene Transcription Modulation:** Within the nucleus, the activated complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding can either upregulate or downregulate gene transcription.
 - **Transactivation:** The GR complex can increase the transcription of genes encoding anti-inflammatory proteins such as lipocortins (annexins). Lipocortins inhibit phospholipase A2, a key enzyme in the arachidonic acid cascade.^{[1][3]} By blocking arachidonic acid release, the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes is suppressed.^{[1][3]}
 - **Transrepression:** The GR complex can also repress the transcription of pro-inflammatory genes by interfering with the activity of other transcription factors, such as NF-κB and AP-1. This leads to a decrease in the production of cytokines, chemokines, and adhesion molecules that are crucial for orchestrating the inflammatory response.

The overall effect is a marked reduction in inflammation, characterized by decreased vasodilation, fluid exudation, and itching at the site of application.^{[1][3]}



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Caption: Glucocorticoid Receptor Signaling Pathway for Flumethasone Pivalate.

Synthesis and Manufacturing

The synthesis of Flumethasone Pivalate is typically achieved through the esterification of its parent compound, Flumethasone. While specific proprietary manufacturing processes may vary, the fundamental chemical transformation involves the reaction of the 21-hydroxyl group of Flumethasone with a pivaloyl source. A plausible synthetic route is outlined below.

Step 1: Synthesis of Flumethasone

Flumethasone itself can be synthesized from a suitable steroid precursor, such as 9 β ,11 β -epoxy-17 α ,21-dihydroxy-16 α -methylpregna-1,4-diene-3,20-dione 21-acetate.[11] The process involves a series of reactions including:

- Enol Ester Formation: Reaction with benzoyl chloride to form a 3-enolic ester.[12]
- Electrophilic Fluorination: Introduction of a fluorine atom at the 6 α -position.[12]
- Deprotection: Removal of the enol ester protecting group.[12]
- Epoxide Ring Opening: Fluorination of the 9,11-epoxy group using hydrofluoric acid to yield Flumethasone 21-acetate.[12]
- Hydrolysis: Hydrolysis of the 21-acetate group to yield Flumethasone.[13]

Step 2: Esterification to Flumethasone Pivalate

The final step is the esterification of the 21-hydroxyl group of Flumethasone. This is a standard esterification reaction that can be carried out using pivaloyl chloride in the presence of a suitable base and solvent.[14]

- Reactants: Flumethasone, Pivaloyl Chloride
- Reagents/Catalysts: A base such as N,N-Dimethylaminopyridine or Triethylamine to neutralize the HCl byproduct.
- Solvent: An inert aprotic solvent like Dichloromethane or Tetrahydrofuran.
- General Procedure: Flumethasone is dissolved in the solvent, followed by the addition of the base and then pivaloyl chloride. The reaction mixture is stirred, typically at room temperature, until completion. The product, Flumethasone Pivalate, is then isolated and purified through standard workup procedures, including washing, drying, and recrystallization.

Commercial manufacturing of Flumethasone Pivalate API is conducted under cGMP conditions, often producing a micronized grade to meet specific formulation requirements for topical

applications.[\[15\]](#)

Pharmaceutical Formulations and Drug Delivery

Flumethasone Pivalate is almost exclusively formulated for topical administration as creams, ointments, or solutions (e.g., for otic use).[\[2\]](#)[\[15\]](#) The choice of formulation base is critical for drug delivery, stability, and patient compliance.

- Creams: These are semi-solid emulsions, typically oil-in-water or water-in-oil. They are generally less greasy than ointments and are often preferred for their cosmetic feel. A typical Flumethasone Pivalate cream (0.02%) might contain non-medicinal ingredients such as cetyl alcohol, stearyl alcohol, petrolatum, glycerin, and water.[\[7\]](#)
- Ointments: These are semi-solid preparations with a greasy base (e.g., petrolatum). They are occlusive, which can enhance the penetration of the API into the skin.
- Combination Products: Flumethasone Pivalate is frequently co-formulated with antimicrobial agents, such as clioquinol (an antibacterial and antifungal), to treat inflammatory skin conditions complicated by secondary infections.[\[6\]](#)[\[9\]](#)

The development of novel formulations, such as those involving nanoparticles, is an active area of research to enhance skin penetration and drug deposition within the skin layers, potentially improving efficacy and reducing the required dose.[\[16\]](#)

Analytical Methodologies

Robust and validated analytical methods are essential for the quality control of Flumethasone Pivalate in both the bulk API and finished pharmaceutical products. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC/UHPLC)

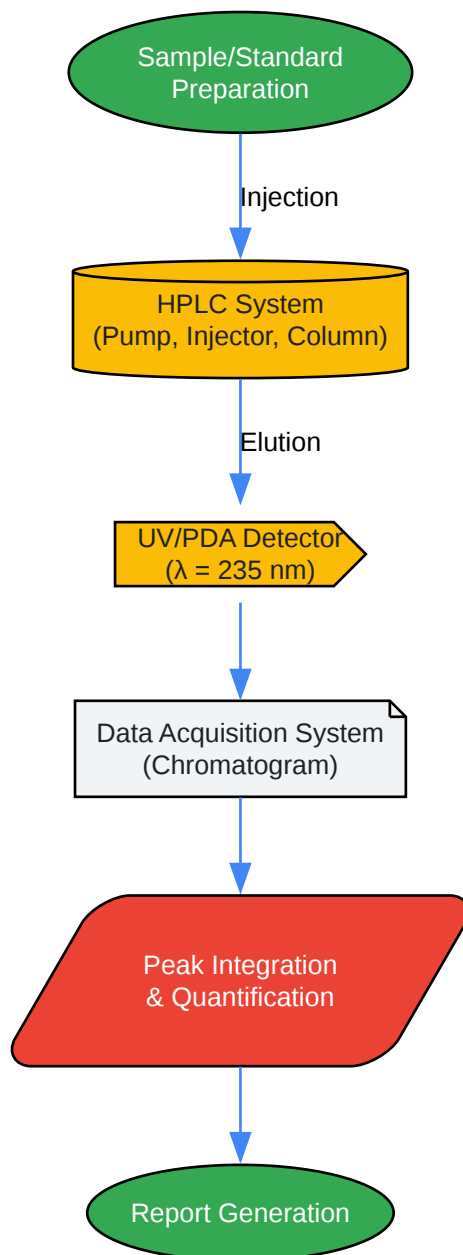
Reverse-phase HPLC is the gold standard for the quantification of Flumethasone Pivalate and the detection of related substances, such as its primary impurity, Flumethasone.

Protocol: Quantification of Flumethasone Pivalate and Flumethasone by RP-HPLC

- Instrumentation: A standard HPLC or UHPLC system equipped with a UV or PDA detector.
- Column: ODS (C18) column (e.g., 4.6 mm x 50 mm, 5 µm particle size).
- Mobile Phase: A mixture of acetonitrile and water (or an aqueous buffer like phosphate buffer pH 3) is commonly used. A typical ratio is 70:30 (v/v) acetonitrile:water.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 235 nm.
- Injection Volume: 20 µL.
- Standard Preparation: Prepare a stock solution of USP Flumethasone Pivalate RS and USP Flumethasone RS in the mobile phase. Create a series of working standards by serial dilution to construct a calibration curve (e.g., 5-50 µg/mL for Flumethasone Pivalate).
- Sample Preparation (for Cream): a. Accurately weigh a quantity of the cream and disperse it in a suitable solvent. b. Extract the API, potentially using sonication and centrifugation to separate excipients. c. Filter the resulting solution through a 0.45 µm filter before injection.
- Analysis: Inject the standards and samples. The retention times for Flumethasone and Flumethasone Pivalate are typically around 3 minutes and 7 minutes, respectively, under these conditions.
- Quantification: Calculate the concentration of Flumethasone Pivalate in the sample by comparing its peak area to the calibration curve generated from the standards.

This protocol is a general guideline and must be fully validated according to ICH guidelines for accuracy, precision, linearity, and specificity.

HPLC Workflow for Flumethasone Pivalate Analysis



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Caption: A typical workflow for the analysis of Flumethasone Pivalate using HPLC.

Safety and Toxicology

As with all corticosteroids, the safety profile of Flumethasone Pivalate is a key consideration. Due to its topical application and targeted action, systemic toxicity is low when used as directed. However, comprehensive toxicological data is necessary for risk assessment.

- **Hazard Classification:** Flumethasone Pivalate is classified as suspected of causing cancer (Carcinogenicity, Category 2) and may cause damage to organs through prolonged or repeated exposure (STOT RE 2).^{[1][17]} It is also suspected of damaging fertility or the unborn child (Reproductive toxicity, Category 2).^[1]
- **Handling Precautions:** When handling the bulk powder, appropriate personal protective equipment (PPE) should be used, including gloves, eye protection, and respiratory protection to avoid dust formation and inhalation.^{[17][18]} Handling should occur in a well-ventilated area.^[17]
- **Storage:** The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.^[17]
- **Environmental Hazards:** The substance is considered harmful to aquatic life with long-lasting effects (Aquatic Chronic 3).^[1] Therefore, release into the environment should be avoided.^[1]

Conclusion

Flumethasone Pivalate remains a valuable therapeutic agent in dermatology due to its potent, localized anti-inflammatory effects. A thorough understanding of its physicochemical properties is paramount for the development of stable and effective topical formulations. Its mechanism of action via the glucocorticoid receptor is well-established, providing a clear rationale for its clinical use. The synthesis, while involving multiple steps, relies on standard organic chemistry transformations. Finally, robust analytical methods and a comprehensive understanding of its safety profile are critical for ensuring the quality and safe use of this important corticosteroid. This guide provides a foundational technical resource for professionals engaged in the research and development of Flumethasone Pivalate-containing products.

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